

# Application Note: NMR Spectroscopic Characterization of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

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## Compound of Interest

Compound Name: 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

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## Abstract

This document provides a detailed protocol for the characterization of **2-Butyl-3-(4-hydroxybenzoyl)benzofuran** using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, experimental procedures for sample preparation and data acquisition, and visual representations of the molecular structure and experimental workflow. This guide is intended to assist researchers in confirming the identity and purity of the compound, a key intermediate in the synthesis of various pharmaceutical agents.

## Introduction

**2-Butyl-3-(4-hydroxybenzoyl)benzofuran** is a benzofuran derivative of significant interest in medicinal chemistry. Accurate and thorough characterization of this compound is crucial for its application in drug discovery and development. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note outlines the necessary steps and expected results for the NMR analysis of this compound.

## Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-Butyl-3-(4-hydroxybenzoyl)benzofuran** were acquired in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

## $^1\text{H}$ and $^{13}\text{C}$ NMR Data Summary

Assignment	<sup>1</sup> H NMRδ (ppm), Multiplicity, J (Hz), Integration	<sup>13</sup> C NMRδ (ppm)
Benzofuran Moiety		
H-4	7.62, d, J=8.1	120.7
H-5	7.24, t, J=7.4	123.6
H-6	7.33, dd, J=15.7, 7.9	124.5
H-7	7.33, dd, J=15.7, 7.9	111.1
C-2	-	163.1
C-3	-	116.4
C-3a	-	126.8
C-7a	-	153.0
Butyl Chain		
H-1'	2.80, t, J=7.5, 2H	29.5
H-2'	1.65, dt, J=15.0, 7.5, 2H	27.1
H-3'	1.23, dd, J=14.7, 7.3, 2H	21.6
H-4'	0.80, t, J=7.4, 3H	13.4
4-hydroxybenzoyl Moiety		
H-2'', H-6''	7.68, d, J=8.6, 2H	131.6
H-3'', H-5''	6.89, d, J=8.6, 2H	115.3
C-1''	-	129.7
C-4''	-	162.2
C=O	-	189.3
OH	10.46, s, 1H	-

Note: The assignments are based on the data obtained from a patent (CN106946822A) and general principles of NMR spectroscopy.

## Experimental Protocols

### Sample Preparation

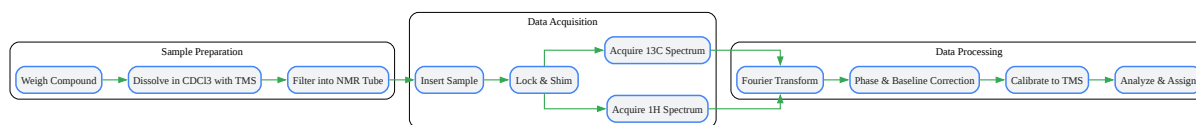
- **Dissolution:** Accurately weigh 5-10 mg of purified **2-Butyl-3-(4-hydroxybenzoyl)benzofuran**.[\[1\]](#)
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v TMS as an internal standard.[\[1\]](#)
- **Transfer:** Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[1\]](#)
- **Volume Adjustment:** Ensure the final sample height in the NMR tube is approximately 4-5 cm.

### NMR Data Acquisition

- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **Locking and Shimming:** Insert the sample into the spectrometer and lock onto the deuterium signal of  $\text{CDCl}_3$ . Perform automated or manual shimming to optimize the magnetic field homogeneity.[\[1\]](#)
- **$^1\text{H}$  NMR Acquisition:**
  - **Pulse Sequence:** Standard single-pulse sequence.
  - **Spectral Width:** ~16 ppm.
  - **Acquisition Time:** 2-4 seconds.
  - **Relaxation Delay:** 1-5 seconds.
  - **Number of Scans:** 16-64 scans.

- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: ~240 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decays (FIDs).
  - Phase correct the resulting spectra.
  - Perform baseline correction.
  - Calibrate the chemical shift scale using the TMS signal (0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$ ).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Visualizations



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Caption: Experimental workflow for NMR characterization.

Caption: Structure of the target molecule with key protons indicated.

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## References

- 1. 2-Butyl-3-(4-hydroxybenzoyl)benzofuran, CAS No. 52490-15-0 - iChemical [ichemical.com]
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